molecular formula C20H14O4 B14329514 [2,2'-Binaphthalene]-1,1',4,4'-tetrol CAS No. 111061-32-6

[2,2'-Binaphthalene]-1,1',4,4'-tetrol

Cat. No.: B14329514
CAS No.: 111061-32-6
M. Wt: 318.3 g/mol
InChI Key: PWRHFNGFGGUWBC-UHFFFAOYSA-N
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Description

[2,2’-Binaphthalene]-1,1’,4,4’-tetrol is an organic compound that belongs to the class of binaphthyl derivatives It is characterized by the presence of two naphthalene rings connected at the 2,2’ positions, with hydroxyl groups at the 1,1’,4, and 4’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-Binaphthalene]-1,1’,4,4’-tetrol typically involves the oxidative coupling of naphthol derivatives. One common method is the use of transition metal catalysts such as palladium or copper to facilitate the coupling reaction. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include elevated temperatures and the use of solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

In an industrial setting, the production of [2,2’-Binaphthalene]-1,1’,4,4’-tetrol may involve large-scale oxidative coupling processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

[2,2’-Binaphthalene]-1,1’,4,4’-tetrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted binaphthyl compounds .

Scientific Research Applications

[2,2’-Binaphthalene]-1,1’,4,4’-tetrol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2,2’-Binaphthalene]-1,1’,4,4’-tetrol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and enzyme activities. The compound’s ability to chelate metal ions also plays a role in its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,2’-Binaphthalene]-1,1’,4,4’-tetrol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical reactivity and biological activity compared to other binaphthyl derivatives .

Properties

CAS No.

111061-32-6

Molecular Formula

C20H14O4

Molecular Weight

318.3 g/mol

IUPAC Name

2-(1,4-dihydroxynaphthalen-2-yl)naphthalene-1,4-diol

InChI

InChI=1S/C20H14O4/c21-17-9-15(19(23)13-7-3-1-5-11(13)17)16-10-18(22)12-6-2-4-8-14(12)20(16)24/h1-10,21-24H

InChI Key

PWRHFNGFGGUWBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)C3=C(C4=CC=CC=C4C(=C3)O)O)O

Origin of Product

United States

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